4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine and related compounds involves complex organic synthesis techniques. One method includes the nucleophilic attack of corresponding trichloropyrimidine by amines, yielding a series of 4-piperazinopyrimidines with varied substituents. This synthesis approach allows for the introduction of structural variety at different positions on the scaffold, significantly affecting the compound's pharmacological activities (Mattioda et al., 1975); (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound, featuring pyrimidine and piperazine rings, plays a crucial role in its biological activity. The structure-activity relationship (SAR) studies highlight the importance of substituent variations on these rings, affecting the compound's affinity for biological targets and its overall bioactivity. These structural elements are essential for the compound's interaction with various biological receptors and enzymes, leading to its diverse pharmacological effects (Mallesha et al., 2012).
Chemical Reactions and Properties
Compounds in this class undergo various chemical reactions, including nucleophilic substitution, alkylation, and acylation, to introduce different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its pharmacological profile. The ability to undergo these reactions makes these compounds versatile intermediates in medicinal chemistry for developing new therapeutic agents (Matsumoto & Minami, 1975).
properties
IUPAC Name |
[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-27-9-11-28(12-10-27)22-17-23(26-18-25-22)29-13-15-30(16-14-29)24(31)21-8-4-6-19-5-2-3-7-20(19)21/h2-8,17-18H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIFAXDYEAQJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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